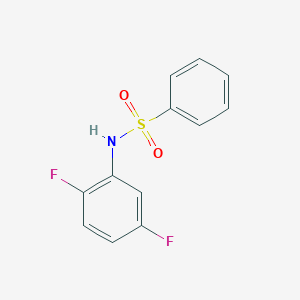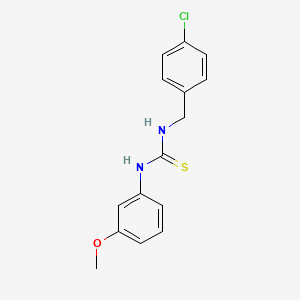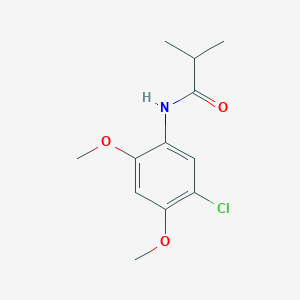
N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMABN is a synthetic compound that belongs to the class of acenaphthene derivatives. It was first synthesized in 1991 by researchers at the University of Alberta, Canada, and has since been studied for its potential therapeutic properties. DMABN has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models.
Mécanisme D'action
The exact mechanism of action of DMABN is not fully understood, but it is believed to act through multiple pathways. DMABN has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
DMABN has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activity of COX-2. DMABN has also been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of HDACs, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMABN in lab experiments is its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. DMABN has also been shown to have low toxicity in preclinical models. However, one limitation of using DMABN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on DMABN. One direction is to further investigate its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and neuroprotective effects, in various preclinical models. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods for DMABN and improving its solubility in aqueous solutions for better bioavailability and efficacy.
In conclusion, DMABN is a synthetic compound that has shown potential therapeutic properties in various preclinical models. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop more efficient synthesis methods and improve its solubility for better bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of DMABN involves the reaction of 1,2-dihydroacenaphthylene with 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields DMABN as a white crystalline solid with a melting point of 149-150°C.
Applications De Recherche Scientifique
DMABN has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various preclinical models, including reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). DMABN has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-8-3-2-6-16(18)20(22)21-17-12-11-14-10-9-13-5-4-7-15(17)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFGJGHZIODQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)










![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)
